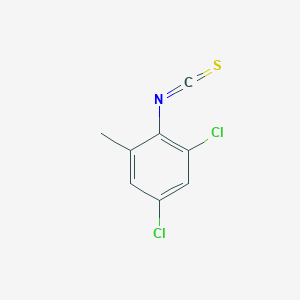
1,5-Dichloro-2-isothiocyanato-3-methylbenzene
Vue d'ensemble
Description
1,5-Dichloro-2-isothiocyanato-3-methylbenzene is a useful research compound. Its molecular formula is C8H5Cl2NS and its molecular weight is 218.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anti-Staphylococcal Properties
Compounds with similar structural features have been investigated for their anti-staphylococcal properties. For instance, acylphloroglucinol derivatives isolated from the Hypericum genus demonstrated minimum inhibitory concentration (MIC) values against multidrug-resistant strains of Staphylococcus aureus, indicating potential for antibiotic development (Shiu & Gibbons, 2006).
Surface Activity and Antimicrobial Properties
1,2,4-Triazole derivatives, synthesized from reactions involving similar isothiocyanate compounds, exhibited antimicrobial activity and could be used as surface active agents, suggesting applications in developing cleaning agents and disinfectants with antimicrobial properties (El-Sayed, 2006).
Molecular Modeling in Drug Repurposing
Research on positional isomerism of certain alcohol-based drugs against SARS-CoV-2 highlights the importance of structural variations in drug efficacy. This suggests that compounds like 1,5-Dichloro-2-isothiocyanato-3-methylbenzene could be of interest in molecular modeling studies for drug repurposing, especially in the context of viral infections (Palsaniya et al., 2021).
Corrosion Inhibition
Derivatives of 2-aminobenzene-1,3-dicarbonitriles, which could be structurally related to the target compound, have been explored as green corrosion inhibitors for metals. This highlights the potential of this compound in applications related to the protection of metals against corrosion, an important aspect in material science and engineering (Verma, Quraishi, & Singh, 2015).
Synthesis of Heterocycles and Drug Development
The synthesis of novel triazole compounds containing a 2-methylidenethiazolidine ring from reactions involving isothiocyanate compounds suggests a method for developing biologically active heterocycles. This points to a possible application of this compound in the synthesis of new drugs or biologically active molecules (Xu et al., 2005).
Propriétés
IUPAC Name |
1,5-dichloro-2-isothiocyanato-3-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2NS/c1-5-2-6(9)3-7(10)8(5)11-4-12/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INEPHFOQAAZPOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N=C=S)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80371083 | |
| Record name | 1,5-dichloro-2-isothiocyanato-3-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
306935-83-1 | |
| Record name | 1,5-Dichloro-2-isothiocyanato-3-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=306935-83-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,5-dichloro-2-isothiocyanato-3-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![S-[2-(4-Pyridyl)ethyl]-L-cysteine](/img/structure/B1300984.png)
![3-(Dimethylamino)-1-[3-(3-fluorophenyl)-2,1-benzoxazol-5-yl]prop-2-en-1-one](/img/structure/B1300992.png)

![6,7-Dihydro-5H-cyclopenta[B]pyridin-5-one](/img/structure/B1300999.png)

![3-Hydroxybenzo[B]naphtho[2,3-D]furan-6,11-dione](/img/structure/B1301001.png)





![2-Methoxy-5-[(methylamino)methyl]phenol](/img/structure/B1301010.png)

